molecular formula C10H8F4O3 B13601108 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

Cat. No.: B13601108
M. Wt: 252.16 g/mol
InChI Key: BJQOAJKYQDNCBO-UHFFFAOYSA-N
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Description

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that features a trifluoromethyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid.

    Reduction: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its trifluoromethyl group and hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H8F4O3/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7,15H,4H2,(H,16,17)

InChI Key

BJQOAJKYQDNCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)O

Origin of Product

United States

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